N'~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE
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Overview
Description
N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a benzothiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of a Schiff base by reacting phenylhydrazine with substituted ketones . This is followed by the condensation of the resulting intermediate with a benzothiophene derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE: shares structural similarities with other pyrazole and benzothiophene derivatives.
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds also feature the pyrazole ring and have been studied for various biological activities.
Uniqueness
The uniqueness of N’~3~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and the potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-20-11(2)12(9-18-20)8-17-19-16(21)14-10-22-15-7-5-4-6-13(14)15/h8-10H,3-7H2,1-2H3,(H,19,21)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQBKBNWTNTSEJ-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CSC3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CSC3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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